6-Phenylbicyclo[3.2.0]hept-6-ene
Description
Properties
CAS No. |
57293-41-1 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-phenylbicyclo[3.2.0]hept-6-ene |
InChI |
InChI=1S/C13H14/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(11)13/h1-3,5-6,9,11-12H,4,7-8H2 |
InChI Key |
IJRUNNJXWYDCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=C(C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Phenylbicyclo 3.2.0 Hept 6 Ene and Analogs
Traditional Approaches and Precursor Chemistry
Traditional synthetic routes to 6-phenylbicyclo[3.2.0]hept-6-ene often rely on multi-step sequences starting from readily available precursors. These methods typically involve the construction of the bicyclic core followed by the introduction of the phenyl group and subsequent elimination reactions to form the target alkene.
Synthesis via Organometallic Reagents and Dehydration
A common and straightforward approach involves the use of organometallic reagents to introduce the phenyl group onto a bicyclic ketone precursor, followed by a dehydration step to generate the double bond.
The synthesis can commence with a bicyclic ketone, such as bicyclo[3.2.0]heptan-6-one. metu.edu.tr This ketone can be prepared through various methods, including the [2+2] cycloaddition of a ketene (B1206846) or ketene equivalent with a suitable cyclopentene (B43876) derivative. orgsyn.orgthieme-connect.de For instance, the reaction of dichloroketene (B1203229) with cyclopentene, followed by dehalogenation, yields bicyclo[3.2.0]heptan-6-one. semanticscholar.org
The key step in this sequence is the treatment of the bicyclic ketone with an organometallic reagent like phenylmagnesium bromide or phenyllithium. metu.edu.trsemanticscholar.org This nucleophilic addition to the carbonyl group results in the formation of a tertiary alcohol, 6-phenylbicyclo[3.2.0]heptan-6-ol. metu.edu.trresearchgate.net
Table 1: Synthesis of 6-Phenylbicyclo[3.2.0]heptan-6-ol from Bicyclic Ketone
| Starting Material | Reagent | Product | Reference |
| Bicyclo[3.2.0]heptan-6-one | Phenylmagnesium bromide | 6-Phenylbicyclo[3.2.0]heptan-6-ol | metu.edu.tr |
Following the formation of the tertiary alcohol, the final step is a dehydration reaction to introduce the endocyclic double bond. metu.edu.tr This is typically achieved through acid catalysis, for example, by heating the alcohol with a strong acid such as p-toluenesulfonic acid in a suitable solvent like toluene. semanticscholar.orgumich.edu The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of a proton from an adjacent carbon atom of the cyclobutane (B1203170) ring furnishes the desired this compound. metu.edu.trsemanticscholar.org It is worth noting that under these conditions, the formation of other isomeric products, such as 1-phenyl-bicyclo[4.1.0]hept-2-ene, can sometimes be observed. metu.edu.tr
An alternative precursor approach involves the dehalogenation of a dihalocyclobutane derivative, which can also lead to the formation of the bicyclo[3.2.0]heptene skeleton.
Catalytic Syntheses of Bicyclo[3.2.0]hept-6-ene Derivatives
More contemporary approaches to the synthesis of bicyclo[3.2.0]hept-6-ene and its derivatives leverage the power of transition metal catalysis. These methods offer advantages in terms of efficiency, atom economy, and the potential for stereocontrol.
Gold(I)/Silver(I)-Catalyzed Cycloisomerization of 7-Aryl-1,6-enynes
A particularly elegant and efficient method for the construction of the this compound core is the gold(I) or silver(I)-catalyzed cycloisomerization of 7-aryl-1,6-enynes. researchgate.netacs.orgresearchgate.net This intramolecular reaction transforms a linear substrate into the fused bicyclic product in a single step. nih.govrsc.org
The general substrate for this transformation is a 1,6-enyne, which is a molecule containing both a double bond and a triple bond separated by a three-atom tether. For the synthesis of the target compound, a phenyl group is positioned at the 7-position of the 1,6-enyne.
The reaction is typically carried out in the presence of a catalytic amount of a gold(I) complex, often in conjunction with a silver salt co-catalyst. acs.orgacs.org The silver salt serves to abstract a halide from the gold precatalyst, generating a more catalytically active cationic gold(I) species. acs.orgbeilstein-journals.org
Table 2: Catalytic Systems for the Cycloisomerization of 7-Aryl-1,6-enynes
| Catalyst System | Product | Reference |
| LAuCl / AgSbF₆ | This compound | acs.org |
| [JohnPhosAu(NCMe)]SbF₆ | 1,3-dienes (from single-cleavage rearrangement) | acs.org |
| AgOTf | Fused N-heterobicycles (from 1,6-enynamides) | researchgate.netrsc.org |
The mechanism of the gold(I)-catalyzed cycloisomerization of 1,6-enynes has been the subject of considerable investigation. nih.govacs.org The generally accepted pathway begins with the coordination of the cationic gold(I) catalyst to the alkyne moiety of the enyne substrate. acs.orgfrontiersin.org This activation of the alkyne facilitates an intramolecular nucleophilic attack by the alkene, leading to the formation of a bicyclic intermediate. nih.govacs.org
This process is often described as a 6-endo-dig cyclization. encyclopedia.pubpku.edu.cn The initially formed intermediate can be depicted as a gold-containing carbocation or a gold-stabilized carbene. Subsequent rearrangement and elimination steps lead to the final bicyclo[3.2.0]hept-6-ene product.
Interestingly, mechanistic studies have revealed unexpected complexities. For example, investigations using isotopically labeled 7-phenyl-1,6-enyne have shown that scrambling of the olefinic carbons can occur, suggesting the involvement of reversible alkyl migrations via bicyclo[4.1.0]- and bicyclo[3.1.1]heptyl cationic intermediates. acs.org This scrambling was found to be influenced by the nature of the silver salt and the presence of Brønsted acids. acs.orgacs.org These findings highlight the potential for "hidden" Brønsted acid catalysis in these transformations, where the acid is generated in situ and participates in the reaction mechanism. acs.orgacs.org
Role of Brønsted Acid Catalysis in Gold-Mediated Transformations
Gold-catalyzed cycloisomerization of 1,6-enynes represents a key strategy for synthesizing bicyclic compounds. In the case of 7-aryl-1,6-enynes, the reaction can lead to the formation of bicyclo[3.2.0]hept-6-ene structures. Research has revealed that this transformation is not solely mediated by the gold catalyst but involves a crucial "hidden" catalytic cycle driven by a Brønsted acid. acs.org
The process begins with the gold-catalyzed cycloisomerization of a 7-phenyl-1,6-enyne, which initially forms a gold-complexed intermediate, the 7-phenylbicyclo[3.2.0]hept-1(7)-ene complex. acs.org However, this intermediate must undergo a formal 1,3-hydrogen migration to yield the final, more stable this compound product. acs.org Kinetic and spectroscopic analyses have demonstrated that this isomerization step is not facilitated by the gold complex itself but occurs via a Brønsted acid-catalyzed pathway that operates outside the coordination sphere of the gold atom. acs.org This tandem catalytic system, involving sequential gold-catalyzed cycloaddition followed by a Brønsted acid-catalyzed isomerization, is essential for the efficient formation of the final product. acs.orgmdpi.com The presence of an electron-rich arene can further lead to the synthesis of 6,6-diarylbicyclo[3.2.0]heptanes through a subsequent hydroarylation step. mdpi.com
Table 1: Key Intermediates in Gold-Catalyzed Cycloisomerization
| Compound Name | Role in Synthesis |
|---|---|
| 7-Phenyl-1,6-enyne | Starting material for cycloisomerization. acs.org |
| Gold 7-phenylbicyclo[3.2.0]hept-1(7)-ene complex | Initial intermediate formed after gold-catalyzed cycloaddition. acs.org |
Organophotoredox-Catalyzed [2+2] Photocycloaddition Strategies
Visible-light organophotoredox catalysis provides an alternative and powerful method for constructing the bicyclo[3.2.0]heptane skeleton through intramolecular [2+2] photocycloaddition reactions. nih.gov This approach avoids the need for high-energy UV radiation and offers a more general route for substrates like α,β-unsaturated carbonyl compounds. nih.govmdpi.com
Anion Radical [2+2] Photocycloaddition of Aryl Bis-enones
A key strategy within this domain is the anion radical [2+2] photocycloaddition of aryl bis-enones. mdpi.comnih.gov This process is typically initiated by a photocatalyst, such as Eosin Y, which, upon irradiation with visible light, enters an excited state. mdpi.com The excited photocatalyst is then reduced by a sacrificial electron donor, like diisopropylamine, to form its radical anion. mdpi.com
This reduced catalyst subsequently transfers an electron to the aryl bis-enone substrate, which is often activated by a Lewis acid such as lithium bromide (LiBr), generating a radical anion intermediate. mdpi.comunimi.it This radical anion then undergoes an intramolecular radical attack, leading to the formation of a bicyclic radical intermediate. mdpi.com Finally, an oxidation step, promoted by the amine radical, yields the desired bicyclo[3.2.0]heptane product. mdpi.com This method has been successfully applied to both symmetrical and asymmetrical unsaturated ketoesters to produce substituted bicyclo[3.2.0]heptanes in high yield. unimi.it
Control of Diastereoselectivity in Photocycloaddition Processes
A significant challenge in photocycloaddition is controlling the stereochemical outcome of the reaction. In the context of organophotoredox-catalyzed [2+2] cycloadditions, diastereoselectivity can be effectively managed through several strategies.
One prominent approach involves the use of chiral auxiliaries. mdpi.com By attaching a chiral oxazolidinone to the aryl bis-enone substrate, it is possible to synthesize enantioenriched and highly substituted bicyclo[3.2.0]heptane derivatives. mdpi.comnih.gov Experimental and computational studies have confirmed that the cycloaddition proceeds via a syn-closure pathway, which preferentially forms cis-anti diastereoisomers as the major products. mdpi.comresearchgate.net
Furthermore, the diastereoselectivity of the process can be influenced by the reaction conditions. It has been demonstrated that by switching between batch and flow chemistry setups, one can achieve precise control over the diastereomeric ratio, favoring the formation of either cis or trans substituted bicyclo[3.2.0]heptanes. unimi.it
Table 2: Factors Influencing Diastereoselectivity in Photocycloaddition
| Factor | Method of Control | Outcome |
|---|---|---|
| Substrate Design | Use of chiral auxiliaries (e.g., chiral oxazolidinones). mdpi.comnih.gov | Production of enantioenriched cis-anti diastereoisomers. mdpi.com |
| Reaction Conditions | Switching between batch and flow chemistry. unimi.it | Selective formation of either cis or trans diastereomers. unimi.it |
Advanced Reaction Chemistry of 6 Phenylbicyclo 3.2.0 Hept 6 Ene
Carbene Addition Reactions
Carbenes are highly reactive intermediates that readily engage in addition reactions with carbon-carbon double bonds, yielding cyclopropane (B1198618) derivatives or products of subsequent rearrangements. semanticscholar.org The study of carbene additions to strained, small-ring alkenes like 6-phenylbicyclo[3.2.0]hept-6-ene offers valuable insights into their chemical behavior. semanticscholar.org
The reaction of this compound with bromofluorocarbene, generated under phase transfer conditions, does not yield a stable cyclopropane adduct. Instead, it leads to a mixture of rearranged fluoro-indane derivatives. semanticscholar.org The primary products identified include 4,6-difluoro-5-phenylindane, 5,6-difluoro-4-phenylindane, 5,7-difluoro-4-phenylindane, 4-bromo-6-fluoro-5-phenylindane, and 5-bromo-6-fluoro-4-phenylindane. semanticscholar.org
The characterization of these products was performed using spectroscopic methods. For instance, the initial, unstable tricyclic adduct, though not isolated, is presumed to form, and its existence is inferred from the final products. semanticscholar.org The presence of a cyclopropane ring in related, more stable structures can be confirmed by characteristic ¹³C NMR signals. semanticscholar.org
Table 1: Products from Bromofluorocarbene Addition to this compound semanticscholar.org
| Product Name | Chemical Formula |
|---|---|
| 4,6-Difluoro-5-phenylindane | C₁₅H₁₂F₂ |
| 5,6-Difluoro-4-phenylindane | C₁₅H₁₂F₂ |
| 5,7-Difluoro-4-phenylindane | C₁₅H₁₂F₂ |
| 4-Bromo-6-fluoro-5-phenylindane | C₁₅H₁₂BrF |
The initial step of the reaction is the addition of the electrophilic bromofluorocarbene across the double bond of this compound. semanticscholar.org This cycloaddition is expected to form a transient tricyclic cyclopropane intermediate, specifically a 7-bromo-7-fluoro-6-phenyl-tricyclo[4.2.1.0¹,⁶]nonane system. semanticscholar.org It is proposed that two isomers of this intermediate, an exo-bromo and an endo-bromo adduct, could form. semanticscholar.org However, these initial adducts are highly reactive and not detected in the final reaction mixture, as they readily undergo further transformations. semanticscholar.org
The instability of the initial cyclopropane adducts is attributed to subsequent electrocyclic ring-opening reactions. semanticscholar.orgmasterorganicchemistry.commasterorganicchemistry.com This process is significantly influenced by the phenyl substituent, which can stabilize the transition state and facilitate the departure of a halide ion. semanticscholar.org The phenyl ring attached to the cyclopropane ring plays a crucial role in promoting the ring-opening, even when the departing halide is the less labile fluoride (B91410) ion. semanticscholar.org
The proposed mechanism suggests that the initially formed endo-fluoro-exo-bromo isomer can readily undergo a ring-opening reaction with the loss of a fluoride ion. semanticscholar.org This rearrangement is followed by a second addition of bromofluorocarbene to the resulting diene intermediate, ultimately leading to the observed fluoro-indane products. semanticscholar.org This type of rearrangement, where a cyclopropyl (B3062369) cation opens to an allyl cation, is a known process in small ring chemistry. youtube.com
Reaction Mechanisms of Carbene Additions and Subsequent Rearrangements
Skeletal Rearrangement Processes
Skeletal rearrangements are common in bicyclic systems, often driven by the release of ring strain or the formation of a more stable carbocation intermediate. masterorganicchemistry.comwikipedia.org These transformations, such as the Wagner-Meerwein rearrangement, can lead to significant changes in the carbon framework. wikipedia.org
Studies on related bicyclo[3.2.0]heptan-6-ol derivatives provide insight into the potential skeletal rearrangements of this framework. For example, the acid-catalyzed dehydration of 6-phenylbicyclo[3.2.0]heptan-6-ol, a precursor to the title compound, with p-toluenesulfonic acid leads to the formation of not only this compound but also a rearranged norcarene derivative. semanticscholar.org Furthermore, acid-catalyzed treatment of other bicyclo[3.2.0]heptan-6-ol systems has been shown to furnish rearranged products. metu.edu.tr These rearrangements highlight the susceptibility of the bicyclo[3.2.0]heptane skeleton to undergo structural changes under acidic conditions, typically proceeding through carbocation intermediates that are influenced by substituents on the ring system. masterorganicchemistry.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bromofluorocarbene |
| 4,6-Difluoro-5-phenylindane |
| 5,6-Difluoro-4-phenylindane |
| 5,7-Difluoro-4-phenylindane |
| 4-Bromo-6-fluoro-5-phenylindane |
| 5-Bromo-6-fluoro-4-phenylindane |
| 7-Bromo-7-fluoro-6-phenyl-tricyclo[4.2.1.0¹,⁶]nonane |
| Bicyclo[3.2.0]heptan-6-ol |
| 6-Phenylbicyclo[3.2.0]heptan-6-ol |
| p-Toluenesulfonic acid |
Intramolecular 1,3-Hydrogen Migration in Gold Bicyclo[3.2.0]heptene Complexes
Gold catalysts have emerged as powerful tools for mediating complex organic transformations. In the context of bicyclo[3.2.0]heptene systems, gold complexes play a crucial role in facilitating intramolecular hydrogen migrations, leading to the formation of isomeric products.
The gold-catalyzed cycloisomerization of 7-phenyl-1,6-enyne initially produces a gold complex of 7-phenylbicyclo[3.2.0]hept-1(7)-ene. acs.orgacs.org This intermediate then undergoes a formal 1,3-hydrogen migration to form the more stable gold complex of this compound. acs.orgacs.org
Kinetic studies of the isomerization from the gold 7-phenylbicyclo[3.2.0]hept-1(7)-ene complex to the this compound complex have provided valuable insights into the reaction mechanism. acs.orgacs.org Isotopic labeling experiments have revealed scrambling of the olefinic C-H and C-Ph groups, suggesting a reversible process involving the formation of a bicyclo[3.2.0]heptyl cation. researchgate.net This cation can undergo reversible alkyl migration, likely through bicyclo[4.1.0]- and bicyclo[3.1.1]heptyl cationic intermediates, before the elimination of a proton to yield the final product. researchgate.net
Interestingly, the isomerization process is not solely mediated by the gold center. Experimental evidence strongly suggests the involvement of a Brønsted acid-catalyzed pathway that occurs outside the coordination sphere of the gold complex. acs.orgresearchgate.net This "hidden" Brønsted acid catalysis is initiated by the protonation of the free bicyclo[3.2.0]hept-7-ene, which is in equilibrium with its gold-complexed form. researchgate.net The resulting bicyclo[3.2.0]heptyl cation then undergoes the rearrangements responsible for the observed hydrogen scrambling and isomerization. researchgate.net The presence of adventitious Brønsted acids can significantly influence the course of these gold-catalyzed reactions. acs.orgresearchgate.net
Cycloaddition and Cycloreversion Reactions
Photochemical reactions provide an alternative avenue for transforming the bicyclo[3.2.0]heptene framework. Specifically, photochemical cycloreversion has been investigated as a method to generate larger ring systems from these strained bicyclic compounds.
The photochemical behavior of 1-(1-naphthyl)-5-phenylbicyclo[3.2.0]hept-6-ene has been studied under both direct irradiation and triplet sensitization conditions. oup.com This research has provided a detailed understanding of the excited state dynamics and the mechanism of cycloreversion.
Upon triplet sensitization with benzophenone, 1-(1-naphthyl)-5-phenylbicyclo[3.2.0]hept-6-ene undergoes a quantitative cycloreversion to produce 1-(1-naphthyl)-4-phenyl-1,3-cycloheptadiene with a high quantum yield of 0.96. oup.com Pulse radiolysis studies confirmed the formation of the triplet state of the cycloheptadiene product, indicating that the cycloreversion proceeds adiabatically via a triplet state. oup.com
Direct irradiation at 313 nm also leads to the formation of the cycloheptadiene, albeit with a lower quantum yield of 0.17 in hexane. oup.com Fluorescence spectroscopy studies suggest that under direct irradiation, the cycloreversion occurs diabatically from a singlet excited state. oup.com The singlet and triplet energies of 1-(1-naphthyl)-5-phenylbicyclo[3.2.0]hept-6-ene were estimated to be 88 and 60 kcal/mol, respectively, while those of the resulting 1-(1-naphthyl)-4-phenyl-1,3-cycloheptadiene were determined to be 72 and 39 kcal/mol, respectively. oup.com
Overview of [2+2] and [4+2] Cycloadditions in Bicyclo[3.2.0]heptene Synthesis
Cycloaddition reactions are a cornerstone for the synthesis of the bicyclo[3.2.0]heptene scaffold. Both [2+2] and, to a lesser extent, [4+2] cycloadditions are employed to construct this fused-ring system.
The most direct and common method for creating the bicyclo[3.2.0]heptane/heptene (B3026448) motif is through an intramolecular [2+2] cycloaddition. nih.govarkat-usa.org This reaction typically involves the photochemical irradiation of a suitable diene, causing the two double bonds to react and form the fused cyclobutane (B1203170) ring. arkat-usa.org For example, 3,5-cycloheptadienol can be converted to bicyclo[3.2.0]hept-6-en-3-ol through an intramolecular photochemical cyclization. arkat-usa.org
Recent advancements have expanded the scope of [2+2] cycloadditions. Organophotoredox catalysis, using dyes like Eosin Y under visible light, enables the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes from aryl bis-enone derivatives. mdpi.comnih.govunimi.it This method proceeds via a radical anion mechanism. mdpi.comnih.gov Furthermore, transition metal catalysis, employing catalysts based on palladium, offers another powerful route to functionalized bicyclo[3.2.0]heptane systems. nih.gov
While the Diels-Alder, or [4+2] cycloaddition, is a classic method for forming six-membered rings, its application to form the bicyclo[3.2.0]heptene skeleton is less direct. However, domino reactions that incorporate a cycloaddition step can lead to this framework. For example, a phosphine-catalyzed domino reaction of dienic sulfones and allenoates has been developed to produce bicyclo[3.2.0]heptene derivatives under mild conditions. acs.org Additionally, theoretical and experimental studies have explored reactions involving [4π+2σ] cycloaddition pathways in related systems, which could lead to the formation of such bicyclic structures. researchgate.net
The table below summarizes some key cycloaddition strategies for synthesizing the bicyclo[3.2.0]heptene core.
| Reaction Type | Description | Key Features |
| Intramolecular Photochemical [2+2] Cycloaddition | Irradiation of a diene precursor leads to the formation of the fused cyclobutane ring. arkat-usa.org | Direct route to the core structure; often proceeds with good yields. arkat-usa.org |
| Organophotoredox [2+2] Cycloaddition | Uses a photosensitizer (e.g., Eosin Y) and visible light to catalyze the cycloaddition of bis-enones. mdpi.comnih.gov | Green chemistry approach; allows for stereoselective synthesis. mdpi.commdpi.com |
| Transition Metal-Catalyzed [2+2] Cycloaddition | Employs transition metals like Palladium to facilitate the reaction. nih.gov | Provides access to highly functionalized derivatives. nih.gov |
| Phosphine-Catalyzed Domino Reaction | A multi-step reaction sequence initiated by a phosphine (B1218219) catalyst to form the bicyclic system from acyclic precursors. acs.org | Forms bicyclo[3.2.0]heptene derivatives in moderate to good yields under mild conditions. acs.org |
Spectroscopic and Structural Elucidation Methodologies
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.
In the characterization of 6-Phenylbicyclo[3.2.0]hept-6-ene, IR spectroscopy is utilized to confirm the presence of key structural features. The analysis of the IR spectrum would be expected to show characteristic absorption bands for the carbon-carbon double bond (C=C) of the cyclobutene (B1205218) ring and the aromatic phenyl group, as well as the carbon-hydrogen (C-H) bonds of both the aliphatic bicyclic system and the aromatic ring.
| Functional Group | Expected Absorption Range (cm⁻¹) | Observed in a Derivative* (cm⁻¹) |
| C-H (Aromatic) | 3100-3000 | Not specified |
| C-H (Aliphatic) | 3000-2850 | 2971, 2916 |
| C=C (Aromatic) | 1600-1450 | 1606, 1510, 1442 |
| C=C (Alkene) | 1680-1620 | Not specified |
| *Data for Diethyl this compound-3,3-dicarboxylate. mpg.de |
The IR spectrum of this compound would provide critical evidence for the presence of the phenyl group and the double bond within the bicyclic framework, thereby confirming its successful synthesis. semanticscholar.org
X-ray Crystallography for Absolute Stereochemical Assignment
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This method involves diffracting X-rays off a single crystal of the substance, which produces a unique diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of the atoms in the molecule.
For bicyclic compounds like this compound, X-ray crystallography can provide definitive proof of the stereochemical relationship at the ring junctions and the configuration of substituents. However, a published X-ray crystal structure for the parent compound, this compound, was not identified in the surveyed scientific literature.
Despite the absence of a crystal structure for the parent compound, this technique has been successfully applied to determine the structure of its derivatives. For instance, the X-ray crystal structure of the 2,4-dinitrophenylhydrazone of a bicyclo[3.2.0]hept-5-ene derivative has been reported, confirming its complex bicyclic framework. researchgate.net The application of X-ray crystallography to a suitable crystalline derivative of this compound would be the ultimate method for confirming its molecular structure and stereochemistry.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a sample. This data is then used to calculate the empirical formula of the compound, which is the simplest whole-number ratio of atoms in the molecule. The experimentally determined empirical formula is then compared with the theoretical elemental composition calculated from the proposed molecular formula.
For this compound, with a proposed molecular formula of C₁₃H₁₄, the theoretical elemental composition can be calculated. The validation of this composition through elemental analysis provides strong evidence for the compound's identity and purity.
| Element | Theoretical % |
| Carbon (C) | 91.71% |
| Hydrogen (H) | 8.29% |
While specific elemental analysis data for this compound was not found in the reviewed literature, its synthesis and characterization have been reported, with elemental analysis being a standard method for such characterization. metu.edu.tr For related, more complex derivatives, elemental analysis data has been published, demonstrating the application of this technique in confirming the composition of these bicyclic systems. mpg.de
Theoretical and Computational Investigations
Molecular Orbital Theory Applications
Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules. libretexts.orgyoutube.com By combining atomic orbitals, MO theory generates a set of molecular orbitals that extend over the entire molecule, providing a more detailed picture of chemical bonding than simpler models. youtube.com These molecular orbitals are classified as either bonding, which are lower in energy than the constituent atomic orbitals and contribute to bond formation, or antibonding, which are higher in energy and destabilize the molecule. youtube.com The distribution of electrons within these orbitals dictates the molecule's stability, magnetic properties, and reactivity. libretexts.orgyoutube.com
Analysis of Strain Energy in Bicyclic Systems and Allene Analogs
Bicyclic systems, such as the bicyclo[3.2.0]heptane core, inherently possess ring strain due to deviations from ideal bond angles and lengths. This strain energy significantly influences their reactivity. Computational methods, particularly those based on MO theory, are invaluable for quantifying this strain. Homodesmotic and isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are frequently employed to calculate strain energies. nih.govresearchgate.net
For instance, studies on cyclic allenes, which are related to the unsaturated bicyclo[3.2.0]heptene system, have utilized these methods to estimate their strain energies. nih.govresearchgate.net The calculated strain energy for various cyclic allenes provides a quantitative measure of their instability and, consequently, their propensity to undergo reactions that relieve this strain. For example, the strain energy of 1,2-cyclohexadiene is estimated to be 32 kcal/mol, highlighting its reactive nature. researchgate.net The presence of heteroatoms within the bicyclic framework, as seen in azacyclic and oxacyclic allenes, further modulates the strain energy and reactivity. nih.govnih.gov Computational analyses have shown that unsymmetrical heterocyclic allenes can be more strained than their symmetrical counterparts, yet possess lower free energy due to resonance stabilization. nih.gov
Delocalization of electrons, a concept well-described by MO theory, also plays a crucial role alongside strain in determining the reactivity of these systems. acs.orgresearchgate.net In some cases, delocalization can be the primary driver of reactivity, overriding the effects of strain release. acs.org
Electronic Structure and Orbital Interactions in Reactive Pathways
MO theory provides a powerful framework for understanding the electronic structure and orbital interactions that govern the reactive pathways of bicyclic compounds. The shapes and energies of the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are particularly important in predicting the course of pericyclic reactions, such as cycloadditions and electrocyclic ring-openings.
In the context of the Diels-Alder reaction, a powerful tool for the synthesis of bicyclic systems, FMO theory explains the observed regioselectivity and stereoselectivity. mdpi.com The interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) determines the feasibility and outcome of the reaction.
Furthermore, the electronic structure of strained intermediates, such as cyclic allenes, can be elucidated through MO calculations. nih.gov These calculations reveal the nature of the bonding and non-bonding orbitals, providing insights into the preferred sites of nucleophilic or electrophilic attack. For example, in unsymmetrical azacyclic allenes, natural bond orbital (NBO) analysis can reveal the extent of lone pair delocalization, which influences the regioselectivity of cycloaddition reactions. nih.gov
Density Functional Theory (DFT) Studies
Density functional theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations have been instrumental in elucidating the intricate mechanisms of reactions involving bicyclo[3.2.0]heptene derivatives. For example, in the gold-catalyzed cycloisomerization of 7-aryl-1,6-enynes to form 6-phenylbicyclo[3.2.0]hept-6-enes, DFT studies have been employed to explore the potential reaction pathways. researchgate.netacs.org These studies have helped to identify key intermediates and transition states, providing a detailed picture of the reaction coordinate. researchgate.net
Specifically, DFT calculations have been used to rationalize the observed stereochemical outcomes and to investigate the possibility of competing reaction mechanisms, such as concerted versus stepwise pathways. nih.gov In the case of the gold-catalyzed reaction, computational work has supported a mechanism involving a hidden Brønsted acid-catalyzed 1,3-hydrogen migration that occurs outside the coordination sphere of the gold catalyst. acs.org
The table below presents a selection of DFT-calculated energetic data for reactions involving bicyclic systems, illustrating the ability of this method to provide quantitative insights into reaction thermodynamics and kinetics.
| Reaction/Process | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| Cycloisomerization of 1a to γ-lactone 2a | M06-2x/def2tzvpp//B3PW91/6-31G | Reaction Energy | -22.7 | researchgate.net |
| Cycloisomerization of 1a to δ-lactone 3a | M06-2x/def2tzvpp//B3PW91/6-31G | Reaction Energy | -17.2 | researchgate.net |
| Ring opening of bicyclo[3.2.0]hepta-3,6-diene-2-ylidene to cycloheptatetraene | BLYP/6-31G | Activation Barrier | 5 | nih.gov |
| Rearrangement of bicyclo[3.2.0]hepta-1,3,6-triene to cycloheptatetraene | BLYP/6-31G | Activation Barrier | 35 | nih.gov |
Conformational Analysis and Energetic Profiles
The bicyclo[3.2.0]heptane skeleton can adopt various conformations, and DFT calculations are a valuable tool for determining the relative energies of these conformers and the energy barriers for their interconversion. researchgate.netresearchgate.net This information is crucial for understanding the molecule's dynamic behavior and how its shape influences its reactivity.
For instance, ¹H-NMR studies combined with computational analysis have shown that the five-membered rings in bicyclo[3.2.0]heptane derivatives typically adopt a twist conformation. researchgate.net DFT calculations can provide detailed energetic profiles for conformational changes, such as ring-flipping, and can help to rationalize the observed populations of different conformers in solution. researchgate.net
Validation of Experimental Stereochemical Outcomes
DFT calculations can be used to predict the stereochemical outcome of reactions involving the formation of bicyclo[3.2.0]heptene systems. By calculating the energies of the transition states leading to different stereoisomers, it is possible to determine the most likely product. researchgate.net
In the gold(I)-catalyzed conversion of 7-aryl-1,6-enynes, for example, DFT calculations can help to explain the observed scrambling of isotopic labels, which points to a complex rearrangement mechanism involving cationic intermediates. researchgate.net The agreement between the computationally predicted stereochemical preferences and the experimentally observed product distributions provides strong support for the proposed reaction mechanism.
Quantum Chemical Calculations in Photochemical Processes
The absorption of light by a molecule initiates a cascade of photophysical and photochemical events that are governed by the properties of its electronically excited states. Quantum chemical calculations are indispensable tools for elucidating the energies and reaction pathways of these transient species.
Estimation of Singlet and Triplet State Energies
Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict the vertical excitation energies and oscillator strengths of electronic transitions. Such calculations would provide quantitative estimates for the S₁ and T₁ energies of 6-Phenylbicyclo[3.2.0]hept-6-ene, which are crucial for understanding its potential for fluorescence, phosphorescence, and intersystem crossing.
Table 1: Representative Theoretical Methods for Excited State Energy Calculations
| Method | Description | Typical Application |
| Time-Dependent Density Functional Theory (TD-DFT) | A widely used method that extends DFT to excited states, offering a good balance between accuracy and computational cost. | Calculation of vertical excitation energies, oscillator strengths, and UV-Vis spectra. |
| Configuration Interaction Singles (CIS) | The simplest ab initio method for excited states, providing a qualitative description. | Often used for initial assessments of excited state character. |
| Equation-of-Motion Coupled-Cluster (EOM-CC) | A highly accurate family of methods for calculating excited state energies and properties. | Provides benchmark-quality data for smaller molecules. |
Exploration of Adiabatic and Diabatic Reaction Pathways
Photochemical reactions can proceed through two primary types of potential energy surfaces: adiabatic and diabatic. iupac.org In an adiabatic reaction , the system remains on a single electronic potential energy surface throughout the transformation from reactant to product. iupac.org This often leads to an electronically excited product. iupac.org Conversely, a diabatic reaction involves a transition between two different potential energy surfaces, typically from an excited state surface to the ground state surface, resulting in a ground state product. iupac.org
The exploration of these pathways for this compound would involve mapping the potential energy surfaces of the relevant excited states as a function of the reaction coordinate. This can be achieved through techniques like constrained geometry optimizations and the calculation of minimum energy paths. For instance, the photochemical ring-opening of the cyclobutene (B1205218) moiety could be investigated to determine whether it proceeds adiabatically to an excited cycloheptatriene (B165957) derivative or diabatically to its ground state. The nature of the reaction pathway has significant implications for the reaction quantum yield and the identity of the final products. iupac.org
Comparison of Computational and Experimental Data in Conformational Studies
The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. Conformational analysis aims to identify the stable conformations and the energy barriers between them. A combination of computational modeling and experimental techniques provides the most comprehensive understanding of a molecule's conformational landscape.
For this compound, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to predict the geometries and relative energies of different conformers. These calculations can elucidate the puckering of the five-membered ring and the orientation of the phenyl group relative to the bicyclic system.
Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which can be used to deduce the relative orientation of different parts of the molecule. Coupling constants can also provide insights into dihedral angles.
A direct comparison of the computationally predicted structural parameters (e.g., bond lengths, bond angles, dihedral angles) with those derived from experimental data would be crucial for validating the theoretical models. While specific comparative studies on this compound are not prominent in the literature, the synthesis and characterization of this molecule have been reported, suggesting that such experimental data could be generated. acs.orgresearchgate.net Any discrepancies between computational and experimental results can point to the limitations of the theoretical methods or the influence of the experimental environment (e.g., solvent effects).
Table 2: Methods for Conformational Analysis
| Method Type | Specific Technique | Information Obtained |
| Computational | Density Functional Theory (DFT) | Optimized geometries, relative energies of conformers, vibrational frequencies. |
| Ab initio methods (e.g., MP2, CCSD) | High-accuracy geometries and energies for benchmarking. | |
| Molecular Mechanics (MM) | Rapid screening of conformational space for larger systems. | |
| Experimental | Nuclear Magnetic Resonance (NMR) | Chemical shifts, coupling constants, Nuclear Overhauser Effects (NOEs) provide information on connectivity and spatial proximity. |
| X-ray Crystallography | Precise solid-state geometry, including bond lengths, bond angles, and dihedral angles. | |
| Vibrational Spectroscopy (IR, Raman) | Information on functional groups and vibrational modes, which can be compared to computational predictions. |
Broader Academic Implications and Future Research Trajectories
Contributions to the Chemistry of Strained Ring Systems
The defining feature of 6-Phenylbicyclo[3.2.0]hept-6-ene is the inherent ring strain resulting from the fusion of a four-membered and a five-membered ring. This strain is a powerful driving force for a variety of chemical transformations. The bicyclo[3.2.0]heptane skeleton preferentially adopts an endo (boat-like) conformation, which leads to a shortening of bond lengths in the five-membered ring compared to the four-membered one, thereby increasing strain and reactivity. The presence of the C6 double bond within this constrained bicyclic system makes it a versatile substrate for studying reactions that involve strain relief.
Research has demonstrated that the strained bicyclic structure is susceptible to various chemical reactions, including oxidation, reduction, and substitution. The strain within the molecule is not merely a structural curiosity but a critical factor that governs its chemical behavior, making it an excellent model for investigating the fundamental principles of reactivity in polycyclic systems. stir.ac.uk For instance, studies on the parent bicyclo[3.2.0]heptane have shown that free radicals preferentially abstract hydrogen from the methylene (B1212753) groups of the five-membered ring, leading to specific rearrangement pathways. rsc.org The phenyl substituent in this compound further modulates this reactivity through electronic and steric effects, providing a platform to explore subtle mechanistic details.
Advancements in Carbene Chemistry and Molecular Rearrangements
This compound has proven to be a valuable tool in advancing the understanding of carbene chemistry. Carbenes, being highly reactive intermediates, readily add across carbon-carbon double bonds to form cyclopropane (B1198618) derivatives, which can then undergo further rearrangements. semanticscholar.org The reaction of bromofluorocarbene with this compound is a noteworthy example. semanticscholar.orgupenn.eduresearchgate.net This reaction does not simply yield the expected cyclopropanated product but leads to a cascade of rearrangements, ultimately forming various fluoro-indanes. semanticscholar.org
The proposed mechanism involves the initial formation of a highly strained tricyclic intermediate (a fusion of three-, four-, and five-membered rings), which rapidly undergoes electrocyclic ring-expansion to alleviate strain. semanticscholar.org The phenyl group plays a crucial role in this process, likely by stabilizing cationic intermediates that facilitate the ring-opening and subsequent rearrangements. semanticscholar.org
Furthermore, the bicyclo[3.2.0]heptene skeleton itself is often the product of complex rearrangements. Gold(I)-catalyzed cycloadditions of certain 7-aryl-1,6-enynes can produce this compound through unexpected skeletal rearrangements involving bicyclo[3.2.0]heptyl cation intermediates and alkyl migrations. acs.org Isotopic labeling studies have been instrumental in elucidating these complex pathways, revealing a scrambling of carbon atoms that points to reversible rearrangement processes. acs.org These findings highlight the intricate interplay between metal catalysis, carbocationic intermediates, and molecular structure in directing reaction outcomes.
Developments in Organic Photochemistry and Cycloaddition Reactions
The synthesis and reactions of bicyclo[3.2.0]heptene derivatives are deeply intertwined with the field of organic photochemistry. Intramolecular [2+2] photocycloaddition is a primary method for constructing the bicyclo[3.2.0]heptane skeleton. taltech.eemdpi.comorgsyn.org For instance, the irradiation of aryl bis-enone derivatives using visible light and a photocatalyst can produce highly substituted bicyclo[3.2.0]heptanes stereoselectively. mdpi.com
The double bond in this compound is also reactive in cycloreversion reactions. Studies on a related compound, 1-(1-naphthyl)-5-phenylbicyclo[3.2.0]hept-6-ene, have shown that it can revert to a 1,3-cycloheptadiene (B1346008) derivative upon either direct irradiation or triplet sensitization. oup.com This process can occur adiabatically from the triplet state, with a high quantum yield, or diabatically from the singlet state. oup.com Such studies provide valuable data on the energy surfaces of excited states and the mechanisms of photochemical rearrangements. The estimated triplet energy for this bicyclo[3.2.0]hept-6-ene derivative was found to be 60 kcal/mol. oup.com
The table below summarizes key findings from photochemical studies on related bicyclo[3.2.0]heptene systems.
| Reaction Type | Substrate | Conditions | Product(s) | Key Finding |
| [2+2] Photocycloaddition | Aryl bis-enone derivatives | Visible light, Eosin Y, LiBr | Enantioenriched bicyclo[3.2.0]heptanes | Stereoselective synthesis via a radical anion pathway. mdpi.com |
| Cycloreversion | 1-(1-Naphthyl)-5-phenylbicyclo[3.2.0]hept-6-ene | Triplet sensitization (benzophenone) | 1-(1-Naphthyl)-4-phenyl-1,3-cycloheptadiene | Quantitative and adiabatic cycloreversion from the triplet state. oup.com |
| Cycloreversion | 1-(1-Naphthyl)-5-phenylbicyclo[3.2.0]hept-6-ene | Direct irradiation (313 nm) | 1-(1-Naphthyl)-4-phenyl-1,3-cycloheptadiene | Diabatic cycloreversion from the singlet state with a quantum yield of 0.17. oup.com |
| Rearrangement | 2,3-Epoxybicyclo[3.2.0]heptan-6-ones | Photolysis | Strained 2-oxabicyclo[2.1.1]hexan-3-one | Photochemical conversion to a novel, highly strained lactone. rsc.org |
Potential for Derivatization in Complex Organic Synthesis
The unique fusion of differently sized rings and functionalities makes bicyclo[3.2.0]heptene derivatives, including this compound, valuable building blocks in complex organic synthesis. orgsyn.org The two rings can be manipulated with chemo-, regio-, and stereocontrol, allowing for the predictable assembly of more intricate molecular architectures. orgsyn.org
The synthesis of this compound itself can be achieved through various routes, including the acid-catalyzed dehydration of the corresponding alcohol, 6-phenylbicyclo[3.2.0]hept-6-ol. semanticscholar.orgasianpubs.org Once formed, the double bond and the phenyl ring offer multiple sites for further functionalization. For example, the addition of bromofluorocarbene leads to extensive rearrangement to form substituted indanes, demonstrating a pathway to aromatic systems from a bicyclic precursor. semanticscholar.org The double bond can also undergo reactions like epoxidation, which furnishes epoxides that are themselves versatile intermediates for further transformations, such as reactions with hydrobromic acid. stir.ac.uk The ability to transform the strained bicyclic core into other ring systems, such as norcarenes and cycloheptadienes, further expands its synthetic utility. asianpubs.org
Future Directions in Advanced Computational Modeling for Bicyclo[3.2.0]heptene Systems
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding the structure, stability, and reactivity of strained molecules like this compound. nih.gov DFT calculations have been employed to optimize the geometries of various bicyclo[3.2.0] isomers and the transition states that connect them on the potential energy surface. nih.gov These studies provide relative energies and reaction barriers that can rationalize experimentally observed phenomena, such as the outcomes of high-temperature pyrolysis and complex rearrangements. nih.gov
For example, calculations have shown that a bicyclo[3.2.0]hepta-3,6-diene-2-ylidene readily undergoes ring-opening with a low activation barrier, while the isomeric bicyclo[3.2.0]hepta-1,3,6-triene is more stable but faces a much higher barrier to rearrangement. nih.gov In the context of gold-catalyzed reactions, DFT studies have been used to explain the selectivity of rearrangements by modeling the reaction pathways and the stability of intermediates. researchgate.net For 6-phenylbicyclo[3.2.0]hept-5-ene, the calculated barrier for cyclobutene (B1205218) ring opening is 25.20 kcal/mol. researchgate.net
Future research will likely focus on more sophisticated computational models to predict the outcomes of photochemical reactions, including the dynamics of excited states and the branching between different reaction pathways. mdpi.comacs.org Advanced modeling can also aid in the design of new catalysts and chiral auxiliaries to achieve even greater control over the stereoselectivity of reactions involving the bicyclo[3.2.0]heptene scaffold. mdpi.com The synergy between experimental work and high-level computational analysis will continue to deepen our understanding of these fascinating strained systems.
| Computational Method | System Studied | Key Insight |
| Density Functional Theory (BLYP/6-31G)* | C₇H₆ bicyclo[3.2.0] isomers | Calculation of relative energies and rearrangement barriers, rationalizing experimental pyrolysis results. nih.gov |
| Density Functional Theory (B3LYP) | Gold(I) complexes of 1,6-enynes | Explained selectivity in skeletal rearrangements leading to bicyclo[3.2.0]hept-5-enes. researchgate.net |
| RHF/PM3 | Model bicyclo[3.2.0]hept-2-en-7-ones | The exo-isomer was found to be 1.0 kcal/mol more stable than the endo-isomer. oup.com |
| Density Functional Theory | Anion radical [2+2] photocycloaddition | Elucidated the reaction mechanism and supported the stereoselective outcomes observed experimentally. mdpi.com |
Q & A
Q. What are the key synthetic methods for preparing 6-phenylbicyclo[3.2.0]hept-6-ene?
The compound is synthesized via acid-catalyzed dehydration of 7-phenylbicyclo[3.2.0]hept-6-en-3-ol using p-toluenesulfonic acid (p-TsOH) in toluene under Dean-Stark conditions. This yields a mixture of this compound (75% total yield) and 1-phenylbicyclo[4.1.0]hept-2-ene, with purification via silica gel chromatography .
Q. How is this compound characterized experimentally?
Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. Key features include aromatic protons at δ 7.32–7.22 ppm (¹H NMR), olefinic protons at δ 5.95 ppm, and bicyclic carbons at δ 146.2 (C7a) and 134.1 ppm (¹³C NMR). 2D-NMR techniques (COSY, HMBC) resolve spatial arrangements, such as coupling between C7 and fluorine atoms .
Q. What role does bromofluorocarbene play in modifying this compound?
Bromofluorocarbene (generated from CHBr₂F and NaOH) adds to the strained cyclobutene moiety, forming gem-bromofluoro cyclopropane intermediates. These undergo ring expansion to fluoro-indanes (e.g., 4,6-difluoro-5-phenylindane) via electrocyclic mechanisms. The reaction’s regioselectivity depends on carbene orientation (endo-fluoro vs. endo-bromo) .
Q. How does the bicyclic framework influence reactivity?
The fused cyclopropane-cyclobutene system creates significant steric strain, promoting ring-opening or expansion. For example, bromofluorocyclopropane intermediates (e.g., compound 12) undergo electrocyclic ring-opening to form cyclopentadienes (e.g., 13 and 14), which further react with carbenes .
Q. What are the typical byproducts in carbene-addition reactions?
Competing pathways yield fluoro-indane isomers (e.g., 7–11) and brominated derivatives (e.g., 10, 11). Byproduct distribution is influenced by reaction temperature, carbene stoichiometry, and silver nitrate-impregnated silica gel chromatography .
Advanced Research Questions
Q. How do contradictions arise in cyclopropane intermediate stability?
Theoretical calculations (Woodward-Hoffmann rules) predict that bromofluorocyclopropane isomers with endo-bromo substituents (e.g., 12b) should undergo rapid ring-opening. However, experimental data show no detectable stable isomers, suggesting steric effects from the phenyl group accelerate decomposition regardless of halogen position .
Q. What explains discrepancies in NMR coupling constants for fluorine-substituted products?
In 5,6-difluoro-4-phenylindane, ³JFF = 20.3 Hz (ortho-F) vs. ⁴JFF = 7.0 Hz (meta-F). These values arise from dihedral angle differences and through-space interactions, validated by DEPT-135 and HMQC experiments .
Q. How does gold catalysis alter reaction pathways?
Au(I)/Ag(I) catalysts promote cycloisomerization of 7-aryl-1,6-enynes to this compound via Brønsted acid-catalyzed 1,3-hydrogen migration. Isotopic labeling studies reveal reversible alkyl migrations involving bicyclo[4.1.0]- and bicyclo[3.1.1]heptyl cations .
Q. What mechanisms underpin isotope scrambling in gold-catalyzed reactions?
Scrambling of olefinic CPh (C6) and CH (C7) groups occurs via protonation of bicyclo[3.2.0]hept-7-ene, generating a carbocation that undergoes alkyl shifts. The extent of scrambling depends on silver salt choice (e.g., AgSbF₆ vs. AgOTf) .
Q. Can computational methods validate proposed reaction mechanisms?
DFT studies predict no energy barrier between intermediates 7 and 9, making their isolation impossible. This aligns with experimental observations where thioethers (13, 14) form instead, confirming fleeting intermediates .
Q. How does regioselectivity vary in carbene additions to strained alkenes?
Bromofluorocarbene adds to the cyclobutene moiety in two orientations: endo-fluoro-exo-bromo or vice versa. Steric bulk of the phenyl group disfavors endo-bromo isomers, directing reaction pathways toward fluoro-indanes .
Q. What steric effects dominate in product formation?
The phenyl group’s ortho-position hinders bromine’s endo-addition, favoring exo-bromo intermediates. This steric bias is evident in the exclusive formation of 7–11 instead of bromine-rich products .
Q. How do alternative reaction pathways complicate mechanistic analysis?
Cyclopentadienes (13, 14) undergo intramolecular 1,5-H shifts before carbene addition, creating competing pathways. For example, 13 forms 8, 9, and 11, while 14 yields 7, 8, and 10, complicating product ratios .
Q. What challenges exist in detecting reactive intermediates?
Gem-bromofluorocyclopropanes (e.g., 12) are transient and evade isolation. Indirect evidence comes from trapping experiments (e.g., thiophenolate addition) and kinetic studies .
Q. What synthetic applications exist for fluoro-indane derivatives?
Fluorinated indanes serve as precursors to strained cyclic allenes, which are valuable in Diels-Alder reactions. Their meta-fluorine substituents enhance electron-deficient character, enabling regioselective cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
